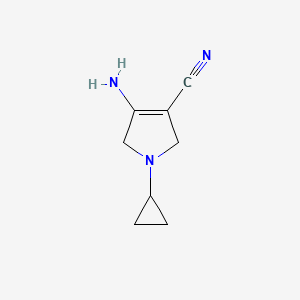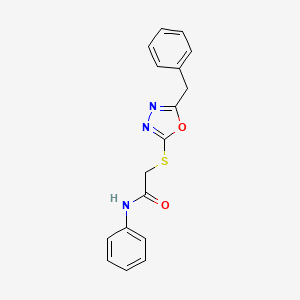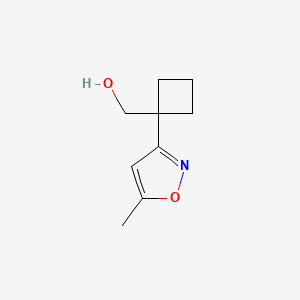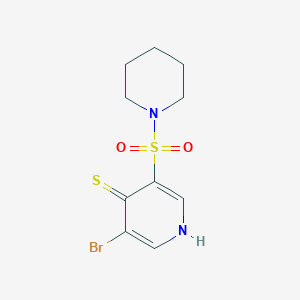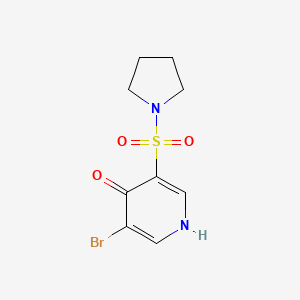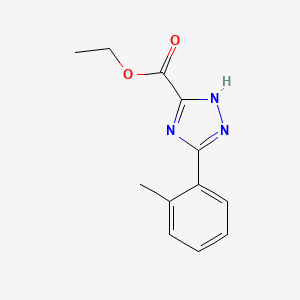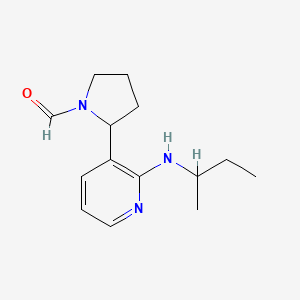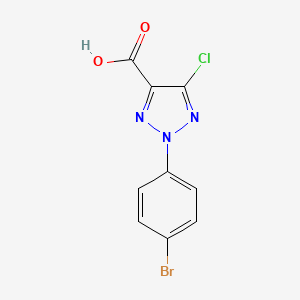
6-Mercapto-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-4-methylnicotinic acid is a pyridine derivative with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound is known for its unique chemical structure, which includes a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinic acid framework. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Mercapto-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C, resulting in the formation of 6-methylnicotinic acid ester . This ester can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions followed by purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
6-Mercapto-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Mercapto-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinic acid: Lacks the mercapto group but shares the nicotinic acid framework.
4-Mercaptonicotinic acid: Similar structure but without the methyl group.
Uniqueness
6-Mercapto-4-methylnicotinic acid is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-4-2-6(11)8-3-5(4)7(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |
InChI Key |
QTWZTNRDLZUNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
